3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
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Overview
Description
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide is a synthetic organic compound that features a furan ring, a piperazine ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide typically involves the reaction of 2-furylacrylic acid with 4-methyl-1-piperazinecarbothioyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and piperazine moiety play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-furyl)acrylic acid: Shares the furan ring and acrylamide group but lacks the piperazine moiety.
4-methyl-1-piperazinecarbothioyl chloride: Contains the piperazine ring but lacks the furan and acrylamide groups.
2-furyl(1-piperazinyl)methanone: Similar structure but with different functional groups.
Uniqueness
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide is unique due to the combination of the furan ring, piperazine ring, and acrylamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and enhances its potential as a multifunctional compound .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTIWBUFDTYUOM-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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